Furan-2-yl[5-hydroxy-4-({4-[(4-methylpiperazin-1-yl)sulfonyl]piperazin-1-yl}methyl)-1-benzofuran-3-yl]methanone
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Overview
Description
Furan-2-yl[5-hydroxy-4-({4-[(4-methylpiperazin-1-yl)sulfonyl]piperazin-1-yl}methyl)-1-benzofuran-3-yl]methanone is a complex organic compound that belongs to the class of heterocyclic compounds It features a furan ring, a benzofuran moiety, and a piperazine sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Furan-2-yl[5-hydroxy-4-({4-[(4-methylpiperazin-1-yl)sulfonyl]piperazin-1-yl}methyl)-1-benzofuran-3-yl]methanone typically involves multiple steps:
Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne under acidic conditions.
Introduction of the Piperazine Sulfonyl Group: The piperazine sulfonyl group is introduced via a nucleophilic substitution reaction, where 4-methylpiperazine reacts with a sulfonyl chloride derivative.
Coupling of the Furan Ring: The furan ring is coupled to the benzofuran moiety through a Friedel-Crafts acylation reaction, using furan-2-carboxylic acid as the starting material.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, forming ketones or aldehydes.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the furan and benzofuran rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, sulfonyl chlorides, and alkylating agents are employed under acidic or basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Furan-2-yl[5-hydroxy-4-({4-[(4-methylpiperazin-1-yl)sulfonyl]piperazin-1-yl}methyl)-1-benzofuran-3-yl]methanone has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, anti-cancer, and antimicrobial agent.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets such as enzymes and receptors. The piperazine sulfonyl group is known to enhance binding affinity to certain biological targets, while the furan and benzofuran rings contribute to the overall stability and reactivity of the molecule. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
Furan-2-ylmethanone: A simpler analog with a furan ring and a methanone group.
Benzofuran-3-ylmethanone: Contains a benzofuran ring and a methanone group.
4-Methylpiperazine-1-ylsulfonylbenzene: Features a piperazine sulfonyl group attached to a benzene ring.
Uniqueness
Furan-2-yl[5-hydroxy-4-({4-[(4-methylpiperazin-1-yl)sulfonyl]piperazin-1-yl}methyl)-1-benzofuran-3-yl]methanone is unique due to its combination of multiple functional groups and heterocyclic rings, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C23H28N4O6S |
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Molecular Weight |
488.6 g/mol |
IUPAC Name |
furan-2-yl-[5-hydroxy-4-[[4-(4-methylpiperazin-1-yl)sulfonylpiperazin-1-yl]methyl]-1-benzofuran-3-yl]methanone |
InChI |
InChI=1S/C23H28N4O6S/c1-24-6-10-26(11-7-24)34(30,31)27-12-8-25(9-13-27)15-17-19(28)4-5-20-22(17)18(16-33-20)23(29)21-3-2-14-32-21/h2-5,14,16,28H,6-13,15H2,1H3 |
InChI Key |
PIZZJYHQQOLRSO-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)S(=O)(=O)N2CCN(CC2)CC3=C(C=CC4=C3C(=CO4)C(=O)C5=CC=CO5)O |
Origin of Product |
United States |
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